molecular formula C15H24N2O2 B057786 Sophoranol CAS No. 3411-37-8

Sophoranol

Cat. No. B057786
CAS RN: 3411-37-8
M. Wt: 264.36 g/mol
InChI Key: VQYBAEAOOJBSTR-QHSBEEBCSA-N
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Description

Sophoranol is an alkaloid that can be isolated from S. flavescens . It has been identified to possess several health-promising effects including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities .


Synthesis Analysis

Sophoranol synthesis involves a multi-step reaction with 2 steps. The first step involves mercury (II)-acetate and aqueous acetic acid .


Molecular Structure Analysis

Sophoranol is a crucial genus, because of the broad variation in its chemical composition. This genus was reported to be rich in polyphenols such as flavanols, flavones, and isoflavonoids along with pterocarpans, chalcones, chromones, and benzofuran derivatives .


Chemical Reactions Analysis

Sophora species are recognized to be substantial sources of broad spectrum biopertinent secondary metabolites namely flavonoids, isoflavonoids, chalcones, chromones, pterocarpans, coumarins, benzofuran derivatives, sterols, saponins (mainly triterpene glycosides), oligostilbenes, and mainly alkaloids .


Physical And Chemical Properties Analysis

Sophoranol has a molecular formula of C15H24N2O2 and a molecular weight of 264.36 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Cytotoxic Constituents from Sophora tonkinensis :

    • Sophoranol has been isolated from Sophora tonkinensis and shown to have cytotoxic activity against HL-60 and SMMC-7721 cells in vitro (Tan Gui-shan, 2006).
  • Induction of Apoptosis in Leukemia Cells :

    • Sophoranone, another compound related to sophoranol, has been found to induce apoptosis in leukemia cells and inhibit the growth of various human solid tumor cells (Sachiko Kajimoto et al., 2002).
  • Determination of Alkaloids in Sophora Tonkinensis :

  • In Vitro and In Vivo CYP Enzyme Inhibition :

    • Sophoranone, a bioactive component of Sophora tonkinensis, has shown strong in vitro inhibitory effects on CYP2C9, a major enzyme in drug metabolism, but these effects were not observed in vivo due to low oral absorption and high plasma protein binding (Yu Fen Zheng et al., 2020).
  • Inhibition of Nitric Oxide Production and Anti-Cancer Activity :

    • (+)-Sophoranol exhibited moderate inhibition of nitric oxide production in macrophages and was found to inhibit the growth of human glioma stem cells (Jian-Chun Li et al., 2020).
  • Antiviral Activities :

    • Various alkaloids from Sophora flavescens, including sophoranol, demonstrated potent antiviral activities against respiratory syncytial virus (RSV) (Shuangcheng Ma et al., 2002).
    • In another study, sophoranol was identified in the serum of animals treated with Sophora flavescens extracts and evaluated for its antiviral activity against hepatitis B virus (HBV) (G. Ye et al., 2007).

Safety And Hazards

Sophoranol is advised to be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sophoranol has shown promising health effects and its future research could focus on extending these findings and exploring Sophora for drug development . The review also clarifies the remaining gaps and thus qualifies and supplies a platform for further investigations of these compounds .

properties

IUPAC Name

(1R,2R,9R,17R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11-,12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYBAEAOOJBSTR-QHSBEEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@](CCC4)(CN2C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoranol

CAS RN

3411-37-8
Record name (+)-Sophoranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3411-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
S Ohmiya, K Higashiyama, H Otomasu, I Murakoshi… - Phytochemistry, 1979 - Elsevier
… In addition, these signals both in 1 and sophoranol showed the same pyridine-induced chemical shifts [9]. From the above results, (1) was concluded to possess a sophoranol structure …
Number of citations: 33 www.sciencedirect.com
Y Yu, P Ding, D Chen - Analytica chimica acta, 2004 - Elsevier
… The linear calibration ranges were 5.50–88.0μgml −1 for cytisine and lehmannine, 5.00–88.0μgml −1 for sophocarpine and sophoranol, 5.60–89.6μgml −1 for matrine and …
Number of citations: 60 www.sciencedirect.com
G Ye, HY Zhu, ZX Li, CH Ma, MS Fan… - Biomedical …, 2007 - Wiley Online Library
… The results suggested that oxymatrine, sophoranol and matrine were the efficacy substances for anti‐HBV activity in aqueous extracts of S. flavescens Ait. Copyright © 2007 John Wiley …
P Xiao, H Kubo, H Komiya, K Higashiyama… - Chemical and …, 1999 - jstage.jst.go.jp
Two new lupin alkaloids, which are the first ester derivatives of matrine-type lupin alkaloids,(-)-14β-acetoxymatrine and (+)-14α-acetoxymatrine, were isolated from the leaves of …
Number of citations: 32 www.jstage.jst.go.jp
SC Ma, J Du, PPH But, XL Deng, YW Zhang… - Journal of …, 2002 - Elsevier
Forty-four medicinal herbs were tested for antiviral activities against respiratory syncytial virus (RSV) by means of the cytopathologic effect (CPE) assay. Twenty-seven of the 44 …
Number of citations: 383 www.sciencedirect.com
N Kucukboyaci, N Adiguzel, S Ozkan… - Turk J Pharm Sci, 2010 - cms.galenos.com.tr
In this study, the aerial parts and seeds of Sophora jaubertii Spach (leguminosae) growing in Turkey were investigated for their alkaloid compositions and antimicrobial activities. The …
Number of citations: 19 cms.galenos.com.tr
S OHMYA - Carbon - stella.repo.nii.ac.jp
… Fraction 4 (4.0 g) contained (+)-sophoranol (5, mp 171 C, [Gaff +66.0, 3.9 g). Fraction 5 (300 mg) was flirther chromatographed on silica gel (30 g) column and solvent CH2C121MeOH : …
Number of citations: 0 stella.repo.nii.ac.jp
M JI, K ZENG, H WANG - China Pharmacist, 2017 - pesquisa.bvsalud.org
Objective: To develop an HPLC-DAD method for the simultaneous determination of seven alkaloid constitutents, so-phoranholN-oxide, oxymatrine, sophoridine, oxysophocarpine, …
Number of citations: 1 pesquisa.bvsalud.org
JI Manyan, K Zeng, H Wang - China Pharmacist, 2017 - wprim.whocc.org.cn
Objective: To develop an HPLC-DAD method for the simultaneous determination of seven alkaloid constitutents, so-phoranholN-oxide, oxymatrine, sophoridine, oxysophocarpine, …
Number of citations: 0 wprim.whocc.org.cn
K Saito, N Arai, T Sekine, S Ohmiya, H Kubo… - Planta …, 1990 - thieme-connect.com
… contained a number of the oxygenated matrine-type alkaloids such as 1, 3, 9a-hydroxymatrine, 5a,9a-dihydroxymatrine, matrine N-oxide, sophocarpine N-oxide, and sophoranol N-…
Number of citations: 44 www.thieme-connect.com

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